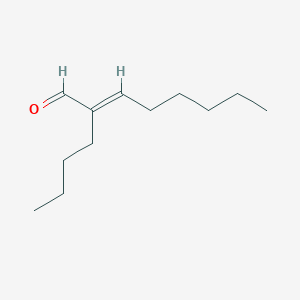

(E)-2-butyl-2-octenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

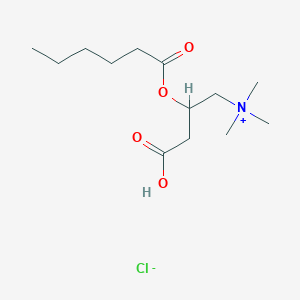

“2-Butyl-2-octenal” is a chemical compound with the molecular formula C12H22O . It has an average mass of 182.303 Da and a mono-isotopic mass of 182.167068 Da .

Synthesis Analysis

The synthesis of “2-Butyl-2-octenal” has been described in previous studies . The same procedures were applied for the synthesis of the following substrates and reference compounds . In another study, the catalytic conversion of hexanol to 2-Butyl-octanol through the Guerbet reaction was evaluated .

Molecular Structure Analysis

The molecular structure of “2-Butyl-2-octenal” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- .

Physical And Chemical Properties Analysis

“2-Butyl-2-octenal” has a density of 0.8±0.1 g/cm3, a boiling point of 262.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 81.4±9.9 °C . The index of refraction is 1.444 .

Applications De Recherche Scientifique

Chemistry and Lipid Interaction : A study investigated the reaction of E-2-octenal with N2-(carbobenzyloxy)-L-lysine, identifying products that indicate significant loss of lysine residues when E-2-octenal reacts with proteins (Alaiz & Barragán, 1995).

Food Science - Aroma in Tea : Research on Longjing green tea found that 2-butyl-2-octenal forms upon storage at 50°C. This formation, due to crotonization of hexanal, influences the aroma release and interaction with nonvolatile tea components (Cheng, Huynh-Ba, Blank, & Robert, 2008).

Synthesis for Research : A simple synthesis method for 4-oxo-(E)-2-octenal from commercially available 2-butylfuran was developed. This compound is a component in true bug defensive secretions and pheromones (Moreira & Millar, 2005).

Maillard Reaction Study : The impact of (E)-2-octenal on volatile products from Maillard reaction systems was explored, showing its significant influence on the formation and concentration of various volatiles (Yong-xi, 2014).

Medical Applications : In a pilot study, 2-octyl cyanoacrylate was evaluated for treating gastric fundal varices in humans, showing effectiveness in preventing and controlling gastric variceal hemorrhage (Rengstorff & Binmoeller, 2004).

Catalysis Research : A study on the catalytic hydrogenation of octanal in the presence of octene revealed the influence of ionic liquids on copper catalysts, highlighting the role of ionic liquids in selective hydrogenation processes (Naicker, Friedrich, Govender, & Mohlala, 2018).

Lipid Oxidation and Amino Acids : Research indicated that amino acids catalyze the formation of 2-alkylfurans from α,β-unsaturated aldehydes derived from lipids, underlining the complex role of amino acids in chemical reactions during thermal processing of lipid-rich foods (Adams et al., 2011).

Cyanoacrylates in Medicine : The use of 2-octyl cyanoacrylate in medical applications, especially in skin closure, was discussed, highlighting its widespread acceptance and potential for further medical uses (Eaglstein & Sullivan, 2005).

Orientations Futures

The future directions of “2-Butyl-2-octenal” research could involve further exploration of its synthesis, chemical reactions, and potential applications. As the interest in fuels and chemicals derived from biological origins has increased greatly in recent years , “2-Butyl-2-octenal” could potentially play a role in this field.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Butyl-2-octenal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-Octene", "1-Butene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 1-Octene", "In a flask, add 1-Octene and Bromine and mix well.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 1-Bromo-2-octene.", "Step 2: Reduction of 1-Bromo-2-octene", "In another flask, add 1-Bromo-2-octene and Sodium borohydride.", "Stir the mixture for several hours at room temperature to allow the reduction to occur.", "The product obtained is 2-Octen-1-ol.", "Step 3: Synthesis of 2-Butyl-2-octenal", "In a third flask, add 1-Butene, Acetic acid, and Sodium acetate and mix well.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 2-Butylacrylic acid.", "In the same flask, add 2-Octen-1-ol and Methanol.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 2-Butyl-2-octenal." ] } | |

Numéro CAS |

13019-16-4 |

Formule moléculaire |

C12H22O |

Poids moléculaire |

182.30 g/mol |

Nom IUPAC |

(E)-2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |

Clé InChI |

LYGMPIZYNJGJKP-ZRDIBKRKSA-N |

SMILES isomérique |

CCCCC/C=C(\CCCC)/C=O |

SMILES |

CCCCCC=C(CCCC)C=O |

SMILES canonique |

CCCCCC=C(CCCC)C=O |

Autres numéros CAS |

64935-38-2 |

Synonymes |

2-butyl-2-octenal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)

![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)